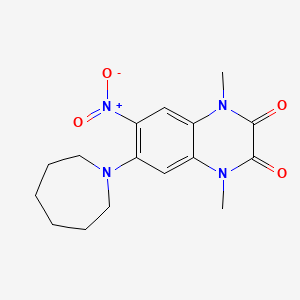
6-(1-azepanyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione
Übersicht
Beschreibung
6-(1-azepanyl)-1,4-dimethyl-7-nitro-1,4-dihydro-2,3-quinoxalinedione is a chemical compound that has been of interest to researchers due to its potential applications in the field of neuroscience. This compound is also known as CNQX and belongs to the family of quinoxalinediones. In
Wirkmechanismus
CNQX acts as a competitive antagonist of the AMPA receptor by blocking the ion channel, preventing the influx of calcium ions into the cell. This inhibition of the AMPA receptor leads to a decrease in excitatory synaptic transmission and plasticity, resulting in reduced neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that CNQX can induce neuroprotection by reducing excitotoxicity and preventing neuronal death. This compound has also been found to have antidepressant and anxiolytic effects in animal models. In addition, CNQX has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CNQX in lab experiments is its specificity for the AMPA receptor, allowing for targeted investigation of this receptor's function. However, the use of CNQX can also have limitations, as it can affect other receptors and ion channels in addition to the AMPA receptor.
Zukünftige Richtungen
Future research on CNQX could focus on investigating its potential therapeutic applications in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Additionally, further studies could explore the use of CNQX in combination with other drugs to enhance its neuroprotective effects. The development of more specific and potent AMPA receptor antagonists could also be an area of future research.
Wissenschaftliche Forschungsanwendungen
CNQX has been extensively studied for its role as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. This receptor is involved in synaptic transmission and plasticity, making it an important target for research in the field of neuroscience. CNQX has been used to investigate the physiological and pathological functions of AMPA receptors and their role in various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-(azepan-1-yl)-1,4-dimethyl-7-nitroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-17-11-9-13(19-7-5-3-4-6-8-19)14(20(23)24)10-12(11)18(2)16(22)15(17)21/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITVKRCBFCORFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N(C(=O)C1=O)C)[N+](=O)[O-])N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



acetyl]amino}benzoate](/img/structure/B4386661.png)
![N-[(cycloheptylamino)carbonyl]benzamide](/img/structure/B4386677.png)


![ethyl [4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetate](/img/structure/B4386717.png)
![methyl 5-[(4-butoxybenzoyl)oxy]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4386719.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4386732.png)
![3-[(2-fluorobenzoyl)amino]-4-methylbenzamide](/img/structure/B4386744.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-N,2-dimethylbenzamide](/img/structure/B4386752.png)
![2-[(2-chloro-4-ethoxy-5-methoxybenzyl)amino]ethanol](/img/structure/B4386754.png)
![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4386757.png)
